Ceftibuten is a third-generation cephalosporin antibiotic. [] It is a β-lactam antibiotic, meaning its molecular structure contains a β-lactam ring. [] It is primarily known for its broad spectrum of activity against many gram-negative and some gram-positive organisms, particularly those commonly associated with respiratory and urinary tract infections. [] Its potent activity and stability against a wide range of β-lactamases, enzymes produced by bacteria that can break down β-lactam antibiotics, make it a valuable tool in combatting resistant bacterial infections. [, ]
Given its broad-spectrum activity and stability against β-lactamases, ceftibuten presents promising opportunities for future research and development. Continued investigation of its efficacy against resistant Enterobacterales strains, particularly those carrying ESBLs and carbapenemases, is crucial. [, , , , ] The development of new oral formulations that improve bioavailability and reduce the frequency of administration remains an active area of research. [] Exploring the potential of Ceftibuten in combination with novel oral β-lactamase inhibitors like ledaborbactam or avibactam holds significant potential for tackling multidrug-resistant infections. [, , , , ] Such combinations could address the growing challenge of antibiotic resistance, offering new therapeutic options for treating infections caused by challenging, resistant pathogens.
The synthesis of Ceftibuten involves several steps, typically starting from a penicillin derivative. A common synthetic route includes the following methods:
Recent patents have described detailed methodologies for synthesizing Ceftibuten, emphasizing efficiency and yield improvements over traditional methods . For example, one patent outlines a method that simplifies the synthesis by optimizing reactant ratios and reaction times, leading to higher purity products.
Ceftibuten has a complex molecular structure characterized by its beta-lactam ring fused with a dihydrothiazine ring. The molecular formula for Ceftibuten is CHNOS, and its molecular weight is approximately 357.39 g/mol.
Ceftibuten undergoes various chemical reactions that are important for its activity and stability:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of Ceftibuten in clinical use.
Ceftibuten exerts its antibacterial effect primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, disrupting the transpeptidation process necessary for cross-linking peptidoglycan layers in the cell wall.
Ceftibuten's effectiveness against both Gram-positive and Gram-negative bacteria is attributed to its ability to penetrate outer membranes and bind to PBPs within these organisms.
Ceftibuten exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Ceftibuten is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:
Research continues into expanding its applications, including potential uses in combination therapies or novel formulations aimed at enhancing bioavailability or reducing resistance development .
Ceftibuten ((6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a third-generation cephalosporin antibiotic characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the core cephem structure [1] [4]. Its molecular formula is C₁₅H₁₄N₄O₆S₂, with a molar mass of 410.42 g/mol for the anhydrous form [1] [6]. The compound exhibits two chiral centers at positions 6 and 7 of the bicyclic ring system, both configured in the R orientation. Crucially, the 2-(2-aminothiazol-4-yl) side chain features a (Z)-configured propenyl linker connecting the carboxylic acid moiety, which is essential for antibacterial activity [1] [4].
Table 1: Stereochemical and Structural Descriptors of Ceftibuten
Property | Value | Significance |
---|---|---|
Absolute configuration | 6R, 7R | Mandatory for β-lactam target binding |
Olefin geometry | (Z)-configuration | Maintains spatial orientation of pharmacophore |
Hydrogen bond donors | 4 | Impacts membrane permeability |
Hydrogen bond acceptors | 10 | Influences solubility and protein interactions |
Topological polar surface area | 216.46 Ų | Predicts low blood-brain barrier penetration |
Rotatable bonds | 7 | Affects molecular flexibility and binding kinetics |
The crystalline dihydrate form (C₁₅H₁₈N₄O₈S₂, molecular weight 446.45 g/mol) is the predominant pharmaceutical form, where water molecules stabilize the crystal lattice through hydrogen bonding with the carboxylic acid groups and aminothiazole nitrogen [3] [2]. Nuclear magnetic resonance (NMR) studies confirm the syn periplanar arrangement of the β-lactam carbonyl and the side-chain amide bond, a conformation critical for penicillin-binding protein affinity [4].
Ceftibuten stability is profoundly influenced by hydration state, pH, temperature, and oxygen exposure. The trihydrate form (containing two molecules of water of crystallization and one of absorption) demonstrates optimal stability, while dehydration accelerates degradation [2]. Solid-state stability studies reveal:
Table 2: Stability Profile of Ceftibuten Under Controlled Conditions
Condition | Degradation Rate | Primary Degradation Products |
---|---|---|
Aqueous solution (pH 2) | t₁/₂ = 2.3 hours | Δ²-isomer, decarboxylated derivative |
Aqueous solution (pH 7.4) | t₁/₂ = 8.1 hours | Ring-opened β-lactam, dimeric compounds |
Solid state (40°C/75% RH) | <1.5% over 3 months (trihydrate) | Oxidative dimer, epimerization products |
Nitrogen atmosphere (25°C) | <0.1% monthly | None detected |
In solution, pH-dependent degradation follows pseudo-first-order kinetics. Acidic conditions (pH <4) promote β-lactam ring opening through nucleophilic attack, while alkaline conditions (pH >8) facilitate isomerization at the C7 side chain olefin [5] [6]. Oxidation at the thiazole ring occurs when exposed to atmospheric oxygen, necessitating formulation with antioxidants and oxygen-impermeable packaging [2].
Ceftibuten is amphoteric, possessing one carboxylic acid group (pKa ≈2.99) and an aminothiazolium ion (pKa ≈4.69), resulting in zwitterionic behavior in physiological pH ranges [3] [6]. This ionization profile governs its solubility and partitioning:
Table 3: Solubility and Partitioning Data for Ceftibuten
Medium/Solvent | Solubility (25°C) | Method/Notes |
---|---|---|
Water (pH 3.5) | >100 mg/mL | Equilibrium solubility (shake-flask) |
Water (pH 7.0) | 12.4 ± 0.8 mg/mL | Saturated solution with HPLC quantification |
0.1N HCl | 0.0705 mg/mL | Simulated gastric fluid |
n-Octanol/water | Log P = -2.77 | Shake-flask, UV detection |
DMSO | ≥105.2 mg/mL | Kinetic solubility |
The low partition coefficient and high polar surface area (216.46 Ų) limit passive diffusion across lipid membranes, explaining its requirement for peptide transporters (e.g., PEPT1) for intestinal absorption [4]. Formulation strategies to enhance solubility include micronization (particle size ≤50 μm) and co-processing with hydrophilic carriers like pullulan or sodium lauryl sulfate [5].
Table 4: Ceftibuten Compound Identification Summary
Identifier Type | Value | Source |
---|---|---|
Systematic IUPAC Name | (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate | [3] |
CAS Number (anhydrous) | 97519-39-6 | [4] [6] |
CAS Number (dihydrate) | 118081-34-8 | [3] |
PubChem CID | 5282242 | [4] |
DrugBank Accession | DB01415 | [4] |
ChEBI ID | CHEBI:3510 | [4] |
ChEMBL ID | CHEMBL1605 | [4] |
UNII | IW71N46B4Y (anhydrous); 62F4443RWP (dihydrate) | [6] [3] |
ATC Code | J01DD14 | [6] |
Molecular Formula (anhydrous) | C₁₅H₁₄N₄O₆S₂ | [1] [6] |
Molecular Formula (dihydrate) | C₁₅H₁₈N₄O₈S₂ | [3] |
SMILES (isomeric) | C1C=C(N2C@HC@@HNC(=O)/C(=C\CC(=O)O)/c1csc(n1)N)C(=O)O | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7